Estrogen Receptor Binding: AVME Shows Equal ERα/ERβ Affinity, Unlike the ERα-Selective Alpinumisoflavone
In a direct head-to-head ligand binding assay, abyssinone V-4′-methyl ether (compound 2) bound estrogen receptor α (ERα) and estrogen receptor β (ERβ) with equivalent affinity, whereas the co-isolated comparator alpinumisoflavone (compound 1) displayed a fourfold binding preference for ERα [1]. Functionally, both compounds increased luciferase activity in a dose-dependent manner in U2OS-ERα and U2OS-ERβ reporter cells; however, when co-treated with 17β-estradiol (E2), AVME did not antagonize E2 activity in either receptor system, while alpinumisoflavone significantly suppressed E2-mediated transactivation despite lower ERβ binding affinity, consistent with a non-competitive mechanism [1]. In vivo, AVME (1 mg/kg BW/day) increased vaginal epithelial height by 244.56% (p < 0.01) in ovariectomized Wistar rats without affecting uterine wet weight, whereas alpinumisoflavone increased uterine wet weight by 182.23% (p < 0.01) at 0.1 mg/kg and vaginal epithelial height by 369.97% at the same dose [2]. This tissue-selective estrogenic profile differentiates AVME from alpinumisoflavone.
| Evidence Dimension | ERα vs ERβ binding preference (fold difference) and in vivo tissue selectivity |
|---|---|
| Target Compound Data | AVME: equal ERα/ERβ affinity (no preference); vaginal epithelial height +244.56% at 1 mg/kg; no significant uterine weight change |
| Comparator Or Baseline | Alpinumisoflavone: fourfold ERα preference; uterine wet weight +182.23% at 0.1 mg/kg; vaginal epithelial height +369.97% at 0.1 mg/kg |
| Quantified Difference | ER selectivity ratio: ~1:1 (AVME) vs ~4:1 (alpinumisoflavone, ERα-favoring); tissue effect: AVME vagina-selective vs alpinumisoflavone utero-vaginal |
| Conditions | Ligand binding assay on human ERα and ERβ; transactivation in U2OS-ERα/ERβ cells; 3-day uterotrophic assay in ovariectomized female Wistar rats |
Why This Matters
Researchers requiring an ERβ-inclusive phytoestrogen or a tissue-selective vaginal estrogenic agent without uterine stimulation should select AVME over alpinumisoflavone, which carries ERα-biased uterine hypertrophic liability.
- [1] Magne Nde CB, Njamen D, Tanee Fomum S, Wandji J, Simpson E, Clyne C, Vollmer G. In vitro estrogenic activity of two major compounds from the stem bark of Erythrina lysistemon (Fabaceae). Eur J Pharmacol. 2012;674(2-3):87-94. doi:10.1016/j.ejphar.2011.10.031 View Source
- [2] Mvondo MA, Njamen D, Tanee Fomum S, Wandji J. Effects of alpinumisoflavone and abyssinone V-4′-methyl ether derived from Erythrina lysistemon (Fabaceae) on the genital tract of ovariectomized female Wistar rat. Phytother Res. 2012;26(7):1029-1036. doi:10.1002/ptr.3685 View Source
